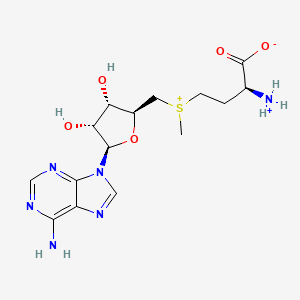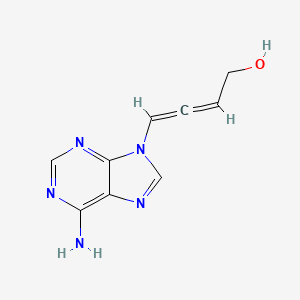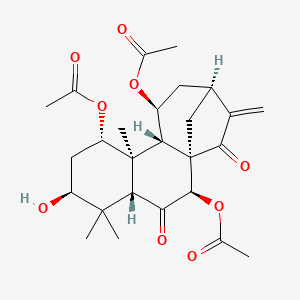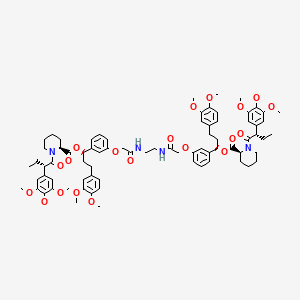
リミッドシッド
概要
説明
AP-1903は、リミッドシッドとしても知られており、主にタンパク質ダイマー化剤として使用される化学化合物です。これは、2つの高親和性リガンドで構成されたホモダイマーFKBP12 Phe36Val(F36V-FKBP、FKBP-F36V)変異体選択的クロスリンカーです。 この化合物は、特定の融合タンパク質を発現する細胞におけるアポトーシス誘導能で知られており、細胞生物学や免疫療法の分野における科学研究において貴重なツールとなっています .
科学的研究の応用
AP-1903は、科学研究において幅広い応用範囲を持っています。
化学: 様々な生化学アッセイにおけるタンパク質ダイマー化の化学的誘導剤として使用されます。
生物学: タンパク質-タンパク質相互作用や細胞シグナル伝達経路の研究を促進します。
医学: 癌治療における標的細胞アブレーションのための誘導型カスパーゼ-9自殺遺伝子システムの開発に使用されます。
作用機序
AP-1903は、ヒトFK506結合タンパク質(FKBP)由来の薬物結合ドメインに結合することで作用を発揮します。この結合は、カスパーゼ-9のダイマー化とそれに続く活性化をもたらし、アポトーシスにつながります。 この機構は、血液癌に使用されるキメラ抗原受容体(CAR)T細胞療法における「安全スイッチ」として機能するように設計されています .
類似化合物:
AP20187: 選択性と結合特性が異なる、類似の用途で使用される別のダイマー化剤。
AP21967: 同様のダイマー化能力を備えた化合物ですが、異なる細胞コンテキストで使用されます。
AP-1903の独自性: AP-1903は、野生型FKBPと比較してFKBP F36V-Fas融合タンパク質に対して高い選択性を示し、50倍以上の選択性を示すため、独自性があります。 これは、これらの融合タンパク質を発現する遺伝子改変細胞におけるアポトーシス誘導に特に効果的です .
生化学分析
Biochemical Properties
Rimiducid, when administered via chemically-inducible dimerization (CID) technologies, binds to switch proteins and dimerizes them, triggering a downstream signaling cascade . It is a homodimeric FKBP12 Phe36Val (F36V-FKBP, FKBP-F36V) mutant-selective cross-linker composed of two high-affinity ligands, each with 713-fold selectivity over endogenous FKBP .
Cellular Effects
Rimiducid is used to activate inducible caspase-9 produced by a modified gene included in some CAR T-cell therapies . This activation produces rapid induction of apoptosis in activated modified T-cells and resolution of the signs and symptoms of graft versus host disease within 24 hours . It has been reported that rimiducid can abrogate CAR T-cell–associated neurotoxicity .
Molecular Mechanism
Rimiducid binds to a drug binding domain derived from human FK506-binding protein which is present on a modified form of inducible caspase-9 . This binding results in dimerization and subsequent activation of caspase-9 . This system was designed to function as a “safety switch” in CAR T-cell therapy used in hematological cancers .
Temporal Effects in Laboratory Settings
Rimiducid has been reported to abrogate CAR T-cell–associated neurotoxicity . The first case of the administration of a potentially ablative dose of rimiducid (0.4 mg/kg) to a patient with B-lymphoblastic leukemia (B-ALL) with severe, prolonged ICANS was reported .
Dosage Effects in Animal Models
Rimiducid activates signaling events via Chemical Induction of Dimerization (CID) by cross-linking FKBP12-F36 fusions (Chimeric Antigen Receptor or CAR) expressed in cells in cultures and in animals in vivo .
準備方法
合成経路と反応条件: AP-1903は、特定のリガンドをカップリングしてホモダイマー構造を形成する一連の化学反応によって合成されます。 合成には、ジメチルスルホキシド(DMSO)やエタノールなどの有機溶媒を使用して化合物を溶解し、反応を促進します .
工業生産方法: AP-1903の工業生産は、ラボ環境と同様の化学反応を用いた大規模合成を含みます。 化合物は通常、高性能液体クロマトグラフィー(HPLC)を使用して精製され、純度98%以上を実現します .
化学反応の分析
反応の種類: AP-1903は、主にFKBPドメインを架橋するダイマー化反応を起こします。 このダイマー化は、タンパク質ダイマー化剤としての機能にとって重要です .
一般的な試薬と条件:
形成される主な生成物: AP-1903を含む反応から形成される主な生成物は、ダイマー化されたタンパク質複合体であり、これは標的融合タンパク質を発現する細胞でアポトーシスを誘導する可能性があります .
類似化合物との比較
AP20187: Another dimerizer used in similar applications but with different selectivity and binding properties.
AP21967: A compound with similar dimerization capabilities but used in different cellular contexts.
Uniqueness of AP-1903: AP-1903 is unique due to its high selectivity for FKBP F36V-Fas fusion proteins over wild-type FKBP, exhibiting over 50-fold selectivity. This makes it particularly effective in inducing apoptosis in engineered cells expressing these fusion proteins .
特性
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H98N4O20/c1-13-57(53-43-67(93-7)73(97-11)68(44-53)94-8)75(85)81-37-17-15-25-59(81)77(87)101-61(31-27-49-29-33-63(89-3)65(39-49)91-5)51-21-19-23-55(41-51)99-47-71(83)79-35-36-80-72(84)48-100-56-24-20-22-52(42-56)62(32-28-50-30-34-64(90-4)66(40-50)92-6)102-78(88)60-26-16-18-38-82(60)76(86)58(14-2)54-45-69(95-9)74(98-12)70(46-54)96-10/h19-24,29-30,33-34,39-46,57-62H,13-18,25-28,31-32,35-38,47-48H2,1-12H3,(H,79,83)(H,80,84)/t57-,58-,59-,60-,61+,62+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLCLPLEEOUJQC-ZTQDTCGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCNC(=O)COC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H98N4O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173226 | |
| Record name | AP 1903 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1411.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rimiducid binds to a drug binding domain derived from human FK506-binding protein which is present on a modified form of inducible caspase-9. This binding results in dimerization and subsequent activation of caspase-9. This system was designed to function as a "safety switch" in CAR T-cell therapy used in hematological cancers. Retroviral vectors used in production of these modified cells preferentially integrate this gene nearby promoters associated with T-cell activation. This results in higher expression of the modified inducible caspase-9 product in activated T-cells. In practice, this allows for specific targeting of these active T-cells by rimiducid which results in a decrease in circulating cell numbers of over 90% in the setting of graft versus host disease. This specificity spares non-alloreactive T-cells and allows for successful reconstitution of the transplanted immune system from these cells.[24753538] Additionally, these non-alloreactive cells retain their sensitivity to rimiducid. | |
| Record name | Rimiducid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04974 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
195514-63-7 | |
| Record name | Rimiducid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195514637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimiducid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04974 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AP 1903 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIMIDUCID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H564L1W5J2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


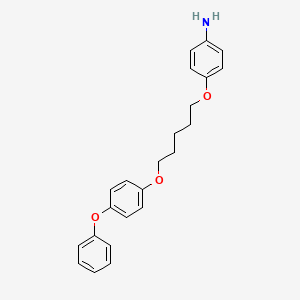
![[4-[5-(4-methylphenoxy)pentoxy]phenyl]azanium;chloride](/img/structure/B1665502.png)

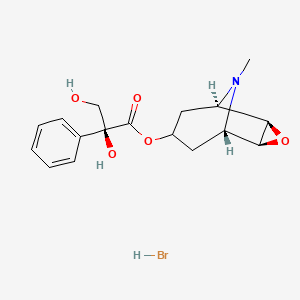


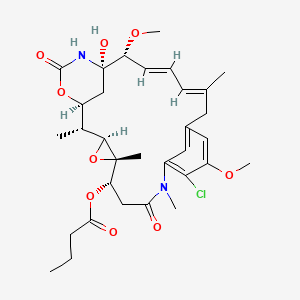
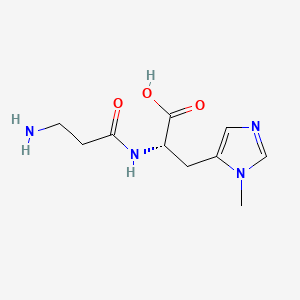
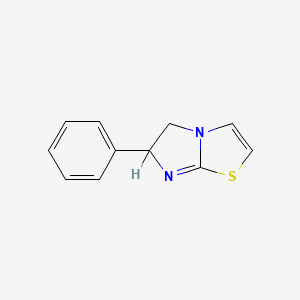
![1-[2-(1-adamantyl)ethoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride](/img/structure/B1665517.png)

